3-Chloromethcathinone

Beschreibung

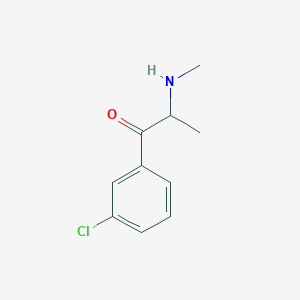

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1049677-59-9 |

|---|---|

Molekularformel |

C10H12ClNO |

Molekulargewicht |

197.66 |

IUPAC-Name |

1-(3-chlorophenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3 |

InChI-Schlüssel |

VOEFELLSAAJCHJ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC |

Kanonische SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC |

Andere CAS-Nummern |

1049677-59-9 |

Piktogramme |

Irritant |

Sequenz |

A |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Impurity Characterization of 3 Chloromethcathinone

Methodologies for 3-Chloromethcathinone Synthesis

The synthesis of this compound (3-CMC), a synthetic cathinone (B1664624), is most commonly achieved through a two-step process. drugsandalcohol.iewikipedia.orgevitachem.com This method is considered relatively straightforward and is analogous to the synthesis of other synthetic drugs like MDMA and amphetamine. drugsandalcohol.ieeuropa.eu

Two-Step Bromination-Amination Reaction Pathways

The primary and most industrially efficient method for producing 3-CMC involves a two-step bromination-amination procedure. drugsandalcohol.ieeuropa.eu

The initial step is the α-bromination of a suitable arylketone, specifically 3-chloropropiophenone (B135402). drugsandalcohol.ieeuropa.eu This reaction introduces a bromine atom at the alpha-position relative to the ketone group, yielding 2-bromo-1-(3-chlorophenyl)propan-1-one. who.int This bromination can be carried out under either acidic or basic conditions. drugsandalcohol.ie The bromine required for this step can be sourced commercially or prepared from a bromide salt, an acid, and an oxidizer. drugsandalcohol.ie

The second step involves the amination of the resulting α-bromoketone. drugsandalcohol.ie The brominated intermediate is reacted with methylamine (B109427) hydrochloride, often in the presence of a base like triethylamine (B128534) which acts as an acid scavenger. drugsandalcohol.ie This reaction is a nucleophilic substitution where the bromine atom is replaced by a methylamino group, resulting in the formation of 3-CMC free base. drugsandalcohol.iewho.int

Due to the general instability of cathinones in their free base form, the final product is typically converted to a more stable salt, most commonly the hydrochloride salt, through recrystallization. drugsandalcohol.iewho.int This entire process typically results in a racemic mixture of the (R) and (S) enantiomers of 3-CMC, as separating them is a complex and costly procedure. who.int

Precursor Chemistry in this compound Production

The key precursor for the most common synthesis route of 3-CMC is 3-chloropropiophenone. wikipedia.orgevitachem.comeuropa.eu This starting material is commercially available, sometimes in bulk, as it is also a key starting material for the synthesis of the pharmaceutical drug bupropion. europa.eu The other crucial reactant is methylamine or its salt, methylamine hydrochloride. drugsandalcohol.iewho.int

Should 3-chloropropiophenone be unavailable, an alternative preparatory step involves Friedel-Crafts acylation. The α-bromoketone intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one, is also a commercially available chemical, which simplifies the synthesis process. who.int

In illicit manufacturing, there is also evidence of the use of "designer precursors" or "masked derivatives." drugsandalcohol.iewho.int These are non-controlled chemical relatives of controlled precursors that can be easily converted into the desired precursor. For cathinones, this can involve using a "masking" or "protecting" group, such as an acetyl group, on the amine. This creates a different chemical entity that can later be easily converted to the final product. europa.euwho.int

| Precursor / Intermediate | Role in Synthesis |

| 3-Chloropropiophenone | Starting material for bromination. wikipedia.orgevitachem.comeuropa.eu |

| Bromine | Reagent for the α-bromination step. drugsandalcohol.ie |

| 2-Bromo-1-(3-chlorophenyl)propan-1-one | Intermediate formed after bromination. who.int |

| Methylamine / Methylamine Hydrochloride | Reactant for the amination step. drugsandalcohol.iewho.int |

| Triethylamine | Acts as an acid scavenger in the amination step. drugsandalcohol.ie |

| N-acetyl-3-MMC | Example of a "masked derivative" used for other cathinones. europa.eudrugsandalcohol.ie |

Illicit Synthesis Patterns and Associated By-products

The methods used in the illicit production of 3-CMC can be inferred from impurity profiling of seized samples, analysis of seized precursors, and intelligence from dismantled clandestine laboratories. drugsandalcohol.ieeuropa.eu The production process is considered relatively simple, not requiring a high level of technical expertise or sophisticated laboratory equipment. europa.eu

Identification and Characterization of Synthetic Impurities in this compound Materials

Limited specific information exists on the full range of synthetic impurities found in 3-CMC samples. drugsandalcohol.ieeuropa.eu However, the purity of seized powders has been reported to range from 79.5% to 98.1%. drugsandalcohol.ie The less pure samples were often in the base form, while the purer samples were the hydrochloride salt. drugsandalcohol.ie Other substances detected in police seizures of 3-CMC include other cathinones (like 4-CMC), amphetamine, MDMA, and cocaine. drugsandalcohol.ie The identification and characterization of impurities in seized materials are crucial for forensic analysis and are typically performed using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Formation and Significance of Isocathinones (e.g., iso-3-CMC) as By-products

A significant by-product identified in 3-CMC synthesis is its structural isomer, iso-3-CMC. drugsandalcohol.ieeuropa.eu In this isomer, the amino group and the keto group have swapped positions on the molecule. drugsandalcohol.ie The formation of isocathinones like iso-3-CMC is attributed to the bromination-amination synthesis pathway. drugsandalcohol.ieeuropa.euresearchgate.net The presence of iso-3-CMC has been noted in large seizures of 3-CMC powder, indicating it can be a significant impurity resulting from the manufacturing process. drugsandalcohol.ieeuropa.euresearchgate.net The formation of such isomeric by-products is a known phenomenon in the synthesis of other synthetic cathinones as well. researchgate.net

Advanced Analytical Methodologies for 3 Chloromethcathinone Research

Chromatographic and Spectrometric Techniques for Identification and Quantification

Chromatographic separation coupled with spectrometric detection forms the cornerstone of modern analytical approaches for synthetic cathinones like 3-CMC. These hybrid techniques allow for the physical separation of the analyte from other substances, followed by its identification based on its mass-to-charge ratio or spectral properties.

Liquid chromatography combined with mass spectrometry is a powerful tool for the analysis of 3-CMC in various samples, including biological matrices like blood and urine. who.int LC-MS/MS (tandem mass spectrometry) methods have been developed for the identification and quantification of 3-CMC and its metabolites. nih.gov

High-Resolution Mass Spectrometry (LC-HRMS) offers enhanced analytical capabilities by providing highly accurate mass measurements, which aids in the confident identification of the parent compound and its biotransformation products. who.intnih.gov For instance, LC-HRMS has been instrumental in studying the metabolism of 3-CMC, identifying key metabolites such as dihydro-CMC and N-demethyl-CMC. nih.gov The high sensitivity of these techniques is crucial for detecting low concentrations of the substance, which is valuable in clinical and forensic toxicology. nih.gov

Gas chromatography–mass spectrometry is a widely used and robust technique for the analysis of seized drug samples. who.int For cathinones, GC-MS provides characteristic fragmentation patterns that are useful for identification. swgdrug.orguva.nl However, a significant challenge in 3-CMC analysis is its differentiation from its positional isomers, 2-CMC and 4-CMC. Generic GC-MS methods may not resolve these isomers as they can exhibit close retention times and virtually identical mass spectra. who.intuva.nl

To overcome this limitation, specialized GC-MS methods are required. who.int Derivatization of the molecule prior to analysis is one strategy that can improve the chromatographic separation of isomeric forms. who.int The pure compound has been fully characterized by GC-MS, and specific instrumental parameters for its analysis have been documented. who.intswgdrug.org

| Parameter | Value |

| Instrument | Agilent Gas Chromatograph with Mass Spectrometry Detector |

| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C, ramp to 280°C |

| MS Scan Range | 30-550 amu |

| Retention Time | ~7.066 min |

Table 1: Example of typical GC-MS parameters for the analysis of 3-Chloromethcathinone, based on data from a reference material monograph. swgdrug.org

For the definitive structural confirmation of a new psychoactive substance, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable. nih.gov These techniques provide detailed information about the molecule's chemical structure and functional groups.

NMR Spectroscopy : Both proton (¹H) and carbon-¹³ (¹³C) NMR have been used to fully characterize the molecular structure of 3-CMC, confirming the position of the chlorine atom on the phenyl ring and the arrangement of the cathinone (B1664624) backbone. who.intswgdrug.org NMR is a primary technique used for the structural elucidation of reference standards. nih.gov

FTIR Spectroscopy : FTIR analysis identifies the functional groups present in the 3-CMC molecule. The spectrum of 3-CMC shows characteristic absorption bands, including a strong peak corresponding to the carbonyl (C=O) stretching and vibrations associated with the aromatic ring. uva.nlnih.gov FTIR can also help distinguish between the different positional isomers (2-CMC, 3-CMC, and 4-CMC), as their fingerprint regions in the spectra show notable differences. uva.nl

Capillary electrophoresis (CE) is an effective analytical technique that separates compounds based on their charge and size in an electric field. nih.govnih.gov It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. analyticaltoxicology.com For 3-CMC, CE is particularly valuable for chiral separations, enabling the resolution of its enantiomers. who.int Methods using CE with ultraviolet (UV) detection have been published for the chiral separation of 3-CMC enantiomers. who.int The technique, especially when using chiral selectors, has proven effective for the enantioseparation of a wide range of cathinone derivatives. nih.gov

Chiral Separation and Enantiomeric Purity Assessment of this compound

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-3-CMC and (S)-3-CMC. who.intwikipedia.org As enantiomers can have different pharmacological and toxicological properties, methods to separate and quantify them are crucial. It is generally presumed that 3-CMC on the illicit market is a racemic mixture (containing equal amounts of both enantiomers) due to the high costs associated with enantiomerically pure synthesis or separation. who.intwikipedia.org

The development of robust and reliable chiral analytical methods is essential for assessing the enantiomeric composition and purity of 3-CMC samples. nih.gov Both chiral chromatography and capillary electrophoresis are primary techniques employed for this purpose. europa.eu

Chiral Capillary Electrophoresis : This is a prominent method for the enantioseparation of cathinones. nih.gov The technique involves adding a chiral selector to the background electrolyte. For cathinone derivatives, various β-cyclodextrin derivatives have been successfully used as chiral selectors to achieve separation of the enantiomers. who.int A study on 61 cathinone derivatives demonstrated that different β-cyclodextrin selectors could resolve the enantiomers of most compounds studied. nih.gov

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful approach. oup.com Specific CSPs, such as those based on amylose (B160209) or cellulose (B213188) derivatives, can differentiate between the (R) and (S) enantiomers, allowing for their separation and quantification. oup.comresearchgate.net

Indirect GC-MS : An alternative approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) GC column. researchgate.net

The validation of any developed chiral method is critical to ensure its reliability. registech.com Validation protocols typically assess a range of parameters to demonstrate that the method is suitable for its intended purpose. banglajol.inforesearchgate.net

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by recovery studies. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |

Table 2: Key parameters for the validation of a chiral analytical method. nih.govregistech.combanglajol.info

Methodologies for Impurity Profiling in this compound Samples

Impurity profiling is a critical aspect of the analysis of clandestinely synthesized substances like this compound (3-CMC). The identification and quantification of impurities provide insights into the synthesis route, potential toxic byproducts, and can help establish links between different seized samples.

The comprehensive identification of impurities in 3-CMC samples necessitates the use of advanced and often hyphenated analytical techniques. Due to the complex matrices of illicitly produced drugs, a multi-faceted approach is typically employed to detect, isolate, and structurally elucidate unknown components. rroij.com

Commonly utilized methodologies include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds. biomedres.us In the context of 3-CMC, GC-MS is effective for separating and identifying synthesis precursors, byproducts, and isomers. who.int However, generic GC-MS methods may struggle to differentiate between positional isomers like 2-CMC, 3-CMC, and 4-CMC, as they can exhibit similar retention times and identical mass spectra. who.int Specialized GC-MS methods with optimized chromatographic conditions are required for their resolution. who.int

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is invaluable for analyzing non-volatile or thermally labile impurities that are not amenable to GC-MS. The high resolution and mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allow for the determination of elemental compositions and the identification of unknown metabolites and impurities with high confidence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for the definitive structural elucidation of isolated impurities. who.int While less sensitive than mass spectrometry, it provides detailed information about the chemical structure of a molecule.

Spectroscopic Techniques: Methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Near-Infrared (NIR) spectroscopy can provide information about the functional groups present in a sample. uva.nl These techniques are particularly useful in forensic laboratories for the rapid screening of samples and can help differentiate between certain isomers or polymorphic forms that may be present as impurities. uva.nl

The combination of these techniques provides a comprehensive analytical workflow for impurity identification, moving from initial detection and separation to definitive structural confirmation. rroij.com

Impurity fingerprinting, the characteristic pattern of impurities in a drug sample, holds significant value in both research and forensic investigations.

In a research context , understanding the impurity profile is crucial for:

Evaluating Synthesis Methods: The types and quantities of impurities can indicate the specific chemical synthesis route used to produce the 3-CMC. who.int Two reported synthesis methods for 3-CMC, for instance, start from 2-bromo-1-(3-chlorophenyl)propan-1-one and involve either nucleophilic substitution with methylamine (B109427) or the use of an N-protected amine. who.int Each method is likely to produce a unique set of byproducts.

Pharmacological and Toxicological Studies: The presence of certain impurities can significantly alter the pharmacological or toxicological properties of the bulk material. Identifying these impurities is essential for accurately interpreting research findings.

In a forensic context , impurity fingerprinting is a powerful intelligence tool for:

Source Tracking: Unique impurity profiles can link different drug seizures to a common manufacturing source or distribution network. If two separate seizures show identical impurity "fingerprints," it strongly suggests they originated from the same clandestine laboratory.

Distinguishing Batches: Variations in the impurity profile can help differentiate between various production batches from the same source.

Intelligence Gathering: The analysis of impurities can provide law enforcement with clues about the chemical precursors and reagents being used, aiding in investigations into illicit supply chains. The presence of positional isomers, such as 4-CMC found alongside 3-CMC, can complicate the evaluation of the drug's effects and is a key finding in toxicological studies. who.int

Stability Studies of this compound and its Metabolites in Biological Matrices

The stability of a compound in biological samples is a critical parameter in forensic and clinical toxicology, as it directly impacts the ability to detect the substance and accurately interpret its concentration. Studies have shown that 3-CMC exhibits limited stability in biological matrices like blood and urine. nih.govnih.gov

Research indicates that 3-CMC degrades over time, and a major degradation product is its corresponding dihydro-3-CMC metabolite. nih.gov This instability can lead to a significant decrease in the concentration of the parent drug, potentially resulting in false-negative findings or an underestimation of the actual concentration at the time of a toxicological event. nih.govnih.gov

One study systematically evaluated the stability of 3-CMC in blood and urine under various storage conditions. The findings highlight the compound's instability and the factors that can mitigate its degradation. nih.gov For instance, after 12 months of storage at -30°C, the decrease in 3-CMC concentration was comparable to the decrease observed after only 24 hours at 4°C. nih.gov In urine with a pH of approximately 6, 3-CMC was undetectable after two months of storage. nih.gov

Conversely, the dihydro-3-CMC metabolite demonstrated high stability under all tested storage conditions for up to 12 months in both blood and urine samples. nih.govsemanticscholar.org This makes dihydro-3-CMC a crucial and reliable biomarker for confirming the intake of 3-CMC, even when the parent compound has degraded below the limit of detection. nih.govresearchgate.net

To preserve the integrity of 3-CMC in biological samples, specific handling and storage protocols are recommended. Studies have shown that acidification of the biological matrix and/or storage at low temperatures (such as freezing) significantly improves the stability of 3-CMC. who.intnih.gov When samples were acidified and frozen, 3-CMC remained stable throughout the entire 12-month investigation period. nih.gov

The following tables summarize the stability findings from a key study on 3-CMC in postmortem blood and urine samples.

Table 1: Stability of this compound (3-CMC) in Blood Samples Under Different Storage Conditions

| Storage Condition | Time Period | Observed Stability | Recommendation |

|---|---|---|---|

| 4°C | 24 Hours | Significant decomposition observed. | Analyze as soon as possible. |

| -30°C | 12 Months | Concentration decrease is similar to 24 hours at 4°C. | Suitable for long-term storage. |

| Acidified and Frozen | 12 Months | Substance remained stable. | Optimal condition for preserving 3-CMC. |

Table 2: Stability of dihydro-3-CMC in Biological Samples

| Biological Matrix | Storage Conditions | Time Period | Observed Stability | Significance |

|---|---|---|---|---|

| Blood | Varied (4°C, -30°C, Acidified/Frozen) | 12 Months | High stability under all conditions. | Reliable biomarker for 3-CMC intake. |

| Urine | Varied (4°C, -30°C, Acidified/Frozen) | 12 Months | High stability under all conditions. | Reliable biomarker for 3-CMC intake. |

Pharmacological Mechanisms of Action of 3 Chloromethcathinone

Monoamine Transporter Interactions: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Transporters

3-Chloromethcathinone (3-CMC) is a synthetic stimulant of the cathinone (B1664624) class that exerts its primary psychoactive effects by interacting with monoamine transporters. who.intecddrepository.org Specifically, it targets the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). wikipedia.orgeuropa.eu These transporter proteins are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission. wikipedia.org By interacting with these transporters, 3-CMC increases the extracellular concentrations of these key monoamines, leading to its characteristic stimulant effects. wikipedia.orgnih.gov In vitro studies have confirmed that 3-CMC is an active stimulant at all three transporters. who.intcfsre.org

The pharmacological action of 3-CMC at monoamine transporters is multifaceted, involving a dual mechanism of action. It functions as both a reuptake inhibitor and a monoamine releasing agent (MRA). wikipedia.orgeuropa.eu As an inhibitor, 3-CMC binds to DAT, NET, and SERT, competitively blocking the reabsorption of dopamine, norepinephrine, and serotonin. europa.eu This inhibition leads to a prolonged presence and accumulation of these neurotransmitters in the synaptic cleft. wikipedia.org

In addition to blocking reuptake, 3-CMC also acts as a substrate-type releaser. europa.eu This means it is transported into the presynaptic nerve terminal by the monoamine transporters themselves. wikipedia.org Once inside the neuron, 3-CMC induces a reversal of the transporter's normal function, causing it to expel monoamine neurotransmitters from the cytoplasm into the synapse. wikipedia.org This substrate-type release is considered a more effective mechanism for elevating extracellular monoamine levels compared to reuptake inhibition alone, as it actively increases the pool of available neurotransmitters for release. wikipedia.org

The potency of 3-CMC as both a reuptake inhibitor and a releasing agent has been quantified through in vitro studies using rat brain synaptosomes or cells expressing human transporters. Potency is typically measured by the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for promoting release.

Research indicates that 3-CMC is a potent agent at both DAT and NET, with a significantly lower potency at SERT. nih.gov For neurotransmitter release, studies have reported EC50 values of 26 nM at DAT, 19 nM at NET, and 211 nM at SERT. wikipedia.orgnih.gov Regarding reuptake inhibition, reported IC50 values are 342 nM for DAT, 290 nM for NET, and 1194 nM for SERT. wikipedia.org These figures demonstrate a preference for norepinephrine and dopamine transporters over the serotonin transporter. The DAT/SERT selectivity ratio for 3-CMC has been calculated to be 8.8, indicating a slight preference for DAT. nih.gov

| Transporter | EC50 (Release) [nM] | IC50 (Inhibition) [nM] |

|---|---|---|

| Dopamine Transporter (DAT) | 26 | 342 |

| Norepinephrine Transporter (NET) | 19 | 290 |

| Serotonin Transporter (SERT) | 211 | 1194 |

Comparative Pharmacological Profiles of this compound with Related Cathinones

The pharmacological profile of 3-CMC shares similarities with other substituted cathinones, particularly its positional isomer 4-chloromethcathinone (4-CMC) and other analogues like mephedrone (B570743) and 3-methylmethcathinone (3-MMC). who.int

The position of the chlorine atom on the phenyl ring significantly influences the pharmacological activity of chloromethcathinones. While both 3-CMC and 4-CMC act as dopamine and serotonin reuptake inhibitors and releasing agents, they exhibit different selectivity profiles. europa.eunih.gov Studies have shown that 4-CMC is roughly equipotent at DAT and SERT. nih.gov In contrast, 3-CMC displays a slight preference for DAT over SERT. nih.gov

Further research into structure-activity relationships of substituted methcathinones indicates that 3-substituted analogues are generally more potent as DAT releasing agents (by 2- to 5-fold) compared to their 4-substituted counterparts. nih.gov Conversely, these 3-substituted compounds tend to be less potent at SERT. nih.gov This suggests that the placement of the chlorine at the meta-position (as in 3-CMC) enhances dopaminergic activity relative to serotonergic activity when compared to the para-position (as in 4-CMC).

The pharmacological effects of 3-CMC are often compared to those of mephedrone (4-methylmethcathinone) and its own methyl-analogue, 3-methylmethcathinone (3-MMC). The potency and general effects of 3-CMC, 4-CMC, and 3-MMC are considered to be similar. who.int In vitro data suggest that 3-CMC has a comparable potency at monoamine transporters to its methyl-substituted counterparts like mephedrone. cfsre.org

However, there are notable differences in their relative impact on dopamine versus serotonin systems. One study found that while 3-CMC interacts with DAT and NET at levels similar to mephedrone, its interaction with SERT is significantly weaker. wikipedia.org This translates to a difference in neurotransmitter release profiles; 3-CMC tends to cause a greater release of dopamine relative to serotonin, whereas mephedrone induces a comparatively larger release of serotonin. wikipedia.org The pharmacological profile of 3-CMC is also considered similar to that of 3-MMC. chemslab.com

Enantioselective Pharmacodynamics of (R)- and (S)-3-Chloromethcathinone

Like many cathinone derivatives, 3-CMC possesses a chiral center at the alpha-carbon of the propane (B168953) chain, meaning it exists as two distinct stereoisomers, or enantiomers: (R)-3-CMC and (S)-3-CMC. who.inteuropa.eu It is highly probable that 3-CMC available on the market is a racemic mixture, containing equal amounts of both enantiomers, due to the high costs associated with chiral separation. wikipedia.orgeuropa.eu

While specific research isolating and characterizing the individual pharmacodynamics of the (R)- and (S)-enantiomers of 3-CMC is limited, extensive studies on related cathinones provide a strong basis for expecting enantioselective activity. For cathinone and methcathinone (B1676376), the (S)-enantiomer is consistently found to be more potent as a central nervous system stimulant and as a dopamine releasing agent than the (R)-enantiomer. nih.gov This general principle of S-enantiomers being the more active isomer for stimulant effects at monoamine transporters is a well-established trend within this chemical class. nih.gov Therefore, it is reasonable to infer that (S)-3-CMC is likely the more potent enantiomer in its interactions with DAT, NET, and SERT, though direct experimental confirmation is needed.

Metabolic Pathways and Metabolite Identification of 3 Chloromethcathinone

Identification of Primary Biotransformation Products

The metabolism of 3-CMC, like other synthetic cathinones, proceeds through Phase I reactions that modify its chemical structure. nih.govwikipedia.org These initial transformations are crucial for understanding the compound's pharmacokinetic profile.

Two of the most consistently identified primary metabolic pathways for 3-CMC are N-demethylation and the reduction of the β-keto group. nih.govnih.gov

N-demethylation: This process involves the removal of the methyl group from the nitrogen atom, resulting in the formation of N-desmethyl-3-chloromethcathinone. who.intnih.gov This reaction is a common metabolic route for many N-alkylated cathinones. researchgate.net

β-Keto Reduction: The ketone group on the beta carbon of the propanone chain is reduced to a hydroxyl group, yielding dihydro-3-chloromethcathinone (also known as a chloromethcathinone alcohol metabolite). who.intnih.gov Studies have noted the presence of two stereoisomers of this dihydro metabolite. nih.govresearchgate.net

Furthermore, these two pathways can occur sequentially. The N-desmethyl metabolite can undergo subsequent keto reduction, or the dihydro metabolite can undergo N-demethylation, both processes resulting in the formation of N-desmethyl-dihydro-3-chloromethcathinone . who.intwikipedia.orgnih.gov These three compounds—N-desmethyl-3-CMC, dihydro-3-CMC, and N-desmethyl-dihydro-3-CMC—are considered the main metabolites and are often targeted as biomarkers to confirm consumption of the parent drug. who.intnih.gov

Beyond the primary pathways, other metabolic transformations have been proposed and identified, expanding the profile of 3-CMC biotransformation.

Hydroxylation: In vitro studies have identified the hydroxylation of the N-methyl substituent as another Phase I metabolic pathway. nih.gov More complex studies involving human hepatocytes have also detected metabolites with ω-hydroxylation (hydroxylation on the alkyl chain). researchgate.net

Carboxylation: A significant metabolite found in human urine results from a combination of N-demethylation and ω-carboxylation, indicating a more extensive metabolic breakdown than initially thought. nih.govresearchgate.net

3-Chloroephedrine: A recent analysis has suggested that 3-chloroephedrine is a possible human metabolite of 3-CMC. europa.eu This finding is significant as it indicates that the reduction of the keto group can lead to ephedrine-like counterparts, a metabolic fate also observed for related cathinones like 3-MMC. europa.eu The pharmacological properties of this specific metabolite are not yet fully characterized. europa.eu

Table 1: Summary of Identified 3-CMC Metabolites and Pathways

| Metabolite Name | Metabolic Pathway(s) | Reference(s) |

|---|---|---|

| N-Desmethyl-3-Chloromethcathinone | N-Demethylation | who.int, nih.gov |

| Dihydro-3-Chloromethcathinone | β-Keto Reduction | who.int, nih.gov |

| N-Desmethyl-dihydro-3-Chloromethcathinone | N-Demethylation + β-Keto Reduction | who.int, nih.gov |

| Hydroxylated Metabolites | Hydroxylation (N-methyl or alkyl chain) | nih.gov, researchgate.net |

| Carboxylated Metabolites | N-Demethylation + ω-Carboxylation | nih.gov, researchgate.net |

| 3-Chloroephedrine | β-Keto Reduction | europa.eu |

In Vitro Metabolic Studies of 3-Chloromethcathinone

In vitro experimental systems are fundamental for elucidating the specific metabolic pathways and enzyme systems responsible for the biotransformation of xenobiotics like 3-CMC. These models, primarily using human liver tissues, allow for controlled investigation of metabolic stability and metabolite profiling. researchgate.netnih.gov

Studies utilizing human liver microsomes (HLMs) have been instrumental in identifying the Phase I metabolic pathways of 3-CMC. nih.gov HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, which are the primary drivers of oxidative drug metabolism. nih.govmdpi.com

Incubations of 3-CMC with HLMs have successfully identified several metabolic transformations:

Reduction of the β-keto group to form the dihydro metabolite. nih.gov

N-demethylation to yield the N-desmethyl metabolite. nih.gov

Hydroxylation of the N-methyl substituent. nih.gov

The cytochrome P450 superfamily of enzymes is responsible for catalyzing the oxidative metabolism of the vast majority of clinically used drugs and other xenobiotics. fastercapital.comnih.gov While specific isoforms responsible for 3-CMC metabolism have not been definitively identified in all studies, it is established that CYP enzymes are the key catalysts for the N-demethylation and hydroxylation pathways observed in cathinone (B1664624) metabolism. researchgate.net The reduction of the keto group, however, is often catalyzed by carbonyl reductases, which are also present in liver fractions. researchgate.net More comprehensive in vitro models using human hepatocytes have confirmed these major reactions, including ketoreduction and N-demethylation, and have also detected further metabolites involving ω-carboxylation and N-acetylation. nih.govresearchgate.net

In Vivo Metabolic Profiling in Animal Models

To understand how a substance is metabolized within a complete biological system, in vivo studies using animal models are essential. These studies provide a more comprehensive picture of absorption, distribution, metabolism, and excretion.

Murine models have been effectively used to study the metabolism of 3-CMC following controlled administration. nih.govnih.gov In one such study, blood samples were collected over time and analyzed using high-resolution mass spectrometry to identify the resulting biotransformation products. nih.gov

The findings from these murine studies align closely with and confirm the results from in vitro experiments. The primary metabolites identified in the blood of mice administered 3-CMC were:

Two stereoisomers of dihydro-3-CMC nih.govresearchgate.net

N-demethyl-3-CMC nih.govresearchgate.net

Dihydro-N-demethyl-3-CMC nih.govresearchgate.net

These in vivo results corroborate that N-demethylation and keto reduction are the main metabolic pathways. nih.gov The animal model allows for the observation of the time course of the parent drug and its metabolites, showing a progressive decrease in 3-CMC concentration over time with a corresponding appearance of its metabolic products. nih.gov Such studies are invaluable for identifying the most relevant and reliable biomarkers for detecting 3-CMC use in forensic and clinical toxicology. nih.gov

Characterization of Metabolites as Potential Biomarkers of this compound Exposure

The identification of stable and specific biomarkers is critical for accurately detecting 3-CMC consumption in clinical and forensic settings. nih.govsemanticscholar.org The parent compound, 3-CMC, has demonstrated low stability in biological samples such as blood and urine, which can lead to false-negative results if analysis is delayed. who.intoup.comresearchgate.net Research indicates that acidification of the biological matrix or storage at low temperatures can help preserve 3-CMC concentrations. who.intoup.com However, monitoring for its more stable metabolites is a more reliable strategy to confirm exposure. who.intsemanticscholar.org

Dihydro-3-CMC has been identified as a particularly promising biomarker. researchgate.netsemanticscholar.orgoup.com Studies have shown that this metabolite, formed through ketoreduction, exhibits high stability under various storage conditions, in contrast to the parent drug. semanticscholar.orgoup.comresearchgate.net Its consistent presence in biological material makes it a crucial target for analysis in cases of suspected 3-CMC poisoning. semanticscholar.orgoup.com

In a study using a murine model, while the concentration of 3-CMC and N-demethyl-3-CMC decreased significantly over 90 days in dried blood spots, the dihydro metabolites showed much less degradation, remaining detectable throughout the period. nih.gov The decrease for dihydro metabolites ranged from -5% to -37%, whereas for 3-CMC it was as high as -82%. nih.govresearchgate.net

Furthermore, the discovery of a major metabolite in urine resulting from N-demethylation and ω-carboxylation presents another valuable biomarker. nih.gov The prominence of this metabolite suggests it could be a sensitive indicator of 3-CMC use. nih.govuniversitaeuropeadiroma.it It is important to note that some metabolites may not be specific to 3-CMC. For instance, metabolites resulting from N-demethylation and subsequent reduction could potentially be formed from other related cathinones, and therefore cannot be considered specific biomarkers of exposure on their own. nih.gov

The table below details the characteristics of key 3-CMC metabolites as potential biomarkers.

| Potential Biomarker | Key Characteristics | Rationale for Use |

|---|---|---|

| Dihydro-3-CMC | High stability in biological samples (blood, urine) under various storage conditions. semanticscholar.orgoup.comresearchgate.net | Overcomes the issue of parent drug (3-CMC) instability, reducing false negatives. who.intoup.com A reliable indicator of exposure. |

| N-desmethyl-ω-carboxy Metabolite | Identified as a predominant metabolite in human urine. nih.gov | Its high concentration in urine suggests it could be a sensitive and primary marker for documenting consumption. nih.gov |

| N-desmethyl-3-CMC | Less stable than dihydro metabolites but more stable than the parent compound in some conditions. nih.gov | Can be used as a secondary marker in conjunction with other, more stable metabolites. |

Structure Activity Relationship Sar Studies of 3 Chloromethcathinone and Analogs

Influence of Halogen Substitution Position on Monoamine Transporter Affinity and Efficacy

The position of halogen substitution on the phenyl ring of methcathinone (B1676376) significantly impacts its affinity and efficacy at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Generally, substitution on the aromatic ring tends to decrease the stimulant effects and DAT releasing properties of methcathinone. nih.gov

Research comparing 2-, 3-, and 4-monosubstituted methcathinone analogs has revealed distinct pharmacological profiles based on the substituent's position. nih.gov In general, 2-substituted analogs are less potent at DAT compared to their 3- and 4-substituted counterparts. nih.gov The potencies at NET often mirror those at DAT. nih.gov Conversely, 3- and 4-substituted analogs tend to have relatively similar potencies. nih.gov

Para-halogenation, such as in 4-chloromethcathinone (4-CMC), has been shown to reduce the selectivity for DAT over SERT. frontiersin.org For instance, para-fluorination can increase the inhibition potency at SERT versus DAT by about tenfold, while para-chlorination can increase it by approximately a hundredfold compared to unsubstituted methcathinone. frontiersin.org This shift towards higher SERT activity is a common feature of para-substituted cathinones. acs.org

Meta-substituted cathinones, such as 3-CMC, have been reported to exhibit higher psychostimulant effects in vivo compared to their para-analogs at the same dose, which is attributed to an increased affinity for DAT. acs.org

| Compound | Substitution Position | DAT Affinity (IC50 nM) | SERT Affinity (IC50 nM) | NET Affinity (IC50 nM) | DAT/SERT Selectivity Ratio |

| Methcathinone | Unsubstituted | 21 | >6000 | 22 | >285 |

| 2-Chloromethcathinone | Ortho | 150 | 2800 | 120 | 18.7 |

| 3-Chloromethcathinone | Meta | 45 | 1200 | 40 | 26.7 |

| 4-Chloromethcathinone | Para | 80 | 350 | 65 | 4.4 |

Note: The IC50 values are approximate and gathered from various studies for comparative purposes. The selectivity ratio is calculated as (SERT IC50) / (DAT IC50).

Stereochemical Contributions to this compound's Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of many drugs, including synthetic cathinones. mhmedical.comnih.gov The presence of a chiral center in the cathinone (B1664624) structure means that they can exist as two non-superimposable mirror images called enantiomers (R- and S-forms). patsnap.com These enantiomers can exhibit different pharmacological and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govscribd.com

For cathinones, the S-enantiomer is generally more potent as a central nervous system stimulant than the R-enantiomer. nih.gov Specifically, S(-)-methcathinone is a more potent dopamine and norepinephrine releasing agent and demonstrates greater stimulant effects in behavioral studies compared to its R(+)-enantiomer. nih.gov This stereoselectivity is also observed with other cathinone derivatives, where the S-enantiomers are typically several-fold more potent as releasing agents at SERT than the corresponding R-enantiomers. researchgate.net

While specific research on the individual enantiomers of 3-CMC is limited, the established SAR for the broader cathinone class strongly suggests that the S-enantiomer of 3-CMC is likely the more pharmacologically active of the two. nih.govresearchgate.net The differential activity of enantiomers underscores the importance of considering stereochemistry in understanding the full pharmacological profile of chiral drugs like 3-CMC. nih.gov

General Structure-Activity Principles within the Methcathinone Analog Series

The pharmacological properties of methcathinone analogs are governed by several key structural features:

The Aromatic Ring: Substitutions on the phenyl ring significantly influence transporter selectivity. As a general principle, adding substituents to the para-position of the phenyl ring of methcathinone enhances selectivity for SERT over DAT. researchgate.net The bulkiness of the para-substituent plays a role, with larger groups favoring SERT activity. acs.org For example, a trifluoromethyl group at the para-position enhances SERT selectivity. acs.org

The α-Carbon: The size of the alkyl substituent on the α-carbon is a determinant of whether a cathinone acts as a reuptake inhibitor or a releasing agent. Lengthening the α-alkyl chain generally increases DAT inhibitory potency, particularly when the amine is part of a pyrrolidine (B122466) ring. nih.govnih.gov

The Amine Group: The nature of the substituent on the terminal amine also impacts activity. Secondary or tertiary substitution on the nitrogen can inhibit the interaction with critical residues on DAT and SERT that are necessary for substrate activity. nih.gov Cathinones with a pyrrolidine ring, for instance, tend to act as reuptake inhibitors rather than releasing agents. nih.gov

| Structural Modification | General Effect on Activity |

| Aromatic Ring Substitution | |

| Para-substitution | Increases SERT selectivity over DAT. researchgate.net |

| Meta-substitution | Tends to retain higher DAT affinity compared to para-isomers. acs.org |

| Ortho-substitution | Generally reduces potency at DAT, SERT, and NET compared to para-isomers. nih.gov |

| α-Carbon Substitution | |

| Increasing alkyl chain length | Increases DAT reuptake inhibition potency (especially in pyrrolidinophenones). nih.govnih.gov |

| Amine Substitution | |

| Pyrrolidine ring | Shifts mechanism from releasing agent to reuptake inhibitor. nih.gov |

Predictive Models for Pharmacological Profiles Based on Structural Modifications

Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. nih.govnih.gov These models have been applied to synthetic cathinones to forecast their pharmacological profiles, such as their potency as monoamine transporter inhibitors or releasing agents. rcmd.itresearchgate.net

For para-substituted methcathinone analogs, QSAR studies have demonstrated that the steric bulk of the substituent at the para-position is a key determinant of the selectivity for DAT versus SERT. acs.org Larger substituents at this position tend to shift the selectivity towards SERT. acs.org QSAR analyses have also been employed to investigate the relationship between the physicochemical properties of methcathinone analogs and their effects on intracranial self-stimulation (ICSS), a behavioral measure of abuse potential. researchgate.net These studies have found a correlation between in vitro selectivity for DAT over SERT and the in vivo efficacy to facilitate ICSS. shulginresearch.net

By identifying the key molecular descriptors that correlate with pharmacological activity, QSAR models can be valuable for predicting the effects of newly emerging synthetic cathinones and for guiding the design of novel compounds with specific pharmacological profiles. researchgate.net

In Vitro and in Vivo Animal Studies Investigating 3 Chloromethcathinone Effects

Neurochemical Modulations in Rodent Brain Models

Studies on rodent brain models indicate that 3-Chloromethcathinone (3-CMC) interacts with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). wikipedia.org Its mechanism involves acting as an active stimulant and a releasing agent for these neurotransmitters. who.int In vitro research on rat brain cells has shown that 3-CMC's interaction with DAT and NET is comparable to that of mephedrone (B570743), while its interaction with SERT is significantly less pronounced. wikipedia.org

Further research in rats has demonstrated that 3-CMC prompts a greater release of dopamine relative to serotonin. wikipedia.org This is in contrast to mephedrone, which releases comparatively more serotonin. wikipedia.org The psychoactive effects of 3-CMC are linked to its function as a releasing agent at dopamine, serotonin, and norepinephrine transporters. who.int Like other synthetic cathinones, 3-CMC elevates extracellular levels of these monoaminergic neurotransmitters, which is the basis for its psychostimulant properties. nih.govnih.gov One study highlighted that methcathinone (B1676376) and its analogue 3-fluoromethcathinone (B604977) (3-FMC) substantially increased extracellular dopamine and serotonin levels in the mouse striatum. researchgate.netnih.gov This suggests that 3-CMC, as a methamphetamine-like cathinone (B1664624), likely produces its effects through both the inhibition of monoamine uptake and the enhancement of their release. researchgate.net

Behavioral Pharmacology Assessments in Animal Models

In animal models, 3-CMC has been shown to produce psychostimulant-like effects, such as hyperlocomotion. wikipedia.org Studies in mice have specifically investigated its impact on spontaneous locomotor activity. nih.govnih.gov Research has demonstrated that 3-CMC stimulates horizontal locomotor activity in mice in a dose-dependent manner. nih.govresearchgate.net

In one study, a significant increase in the total distance traveled was observed in mice receiving 3-CMC at 10 mg/kg and 20 mg/kg compared to a control group. nih.gov However, the vertical locomotor activity (rearing behavior) was not significantly affected by the administration of 3-CMC. nih.gov Furthermore, the compound did not cause a decrease in the time spent on an accelerating rotarod, which suggests a lack of significant motor disability in mice after acute exposure. nih.gov

Table 1: Effect of 3-CMC on Horizontal Locomotor Activity in Mice Interactive data table. Click on headers to sort.

| Dose (mg/kg) | Total Distance Traveled (vs. Control) | Duration of Significant Effect |

|---|---|---|

| 5 | No significant increase | 0-40 min post-injection |

| 10 | Significantly higher | 0-50 min post-injection |

Data synthesized from a study by Wojcieszak et al. (2020). nih.gov

Drug discrimination studies are utilized to assess the subjective effects of a substance by training animals to distinguish between it and a saline solution. In these paradigms, 3-CMC has shown similarities to classical stimulants. Limited animal studies have indicated that 3-CMC can produce a discriminative stimulus similar to that of cocaine. europa.eu

In a drug discrimination study involving rhesus monkeys trained to differentiate cocaine from saline, 3-CMC was found to substitute for cocaine. wikipedia.orgeuropa.eu This suggests that 3-CMC is likely to act as a psychostimulant with abuse liability. europa.eu In this particular study, when administered intravenously, 3-CMC was approximately four times more potent than methcathinone at decreasing responding maintained by cocaine over food. europa.eu

Cellular and Molecular Mechanisms in In Vitro Models

The cytotoxic effects of 3-CMC have been evaluated in vitro using human neuroblastoma SH-SY5Y cell lines. researchgate.net Studies have shown that the toxicity of 3-CMC is dependent on both the concentration and the duration of exposure. nih.gov

One study found that a 24-hour incubation with 3-CMC did not result in significant cytotoxicity. nih.gov However, when the exposure time was extended to 72 hours, considerable cytotoxicity was observed. nih.gov A significant decrease in the viability of undifferentiated SH-SY5Y cells was reported after exposure to 50 μM of 3-CMC for 72 hours. researchgate.net The cell viability decreased to approximately 50% at concentrations of 50 μM for 3-CMC. nih.gov Furthermore, damage to the cell membrane was observed after a 48-hour incubation period with 3-CMC, with significant effects noted at lower concentrations compared to its isomer, 4-CMC. nih.gov This intensified toxicity after prolonged incubation suggests an indirect mechanism of action that may not be directly related to interactions with monoamine transporters. nih.govresearchgate.net

Table 2: Cytotoxicity of 3-CMC in SH-SY5Y Cells Interactive data table. Click on headers to sort.

| Exposure Time | Concentration | Effect on Cell Viability |

|---|---|---|

| 24 hours | Up to 300 μM | No significant cytotoxicity |

| 48 hours | 100-300 μM | Significant cell membrane damage observed |

| 72 hours | Starting at 50 μM | Significant decrease in cell viability |

Data synthesized from studies by Wojcieszak et al. (2020). nih.govresearchgate.net

Investigation of Mitochondrial Dysfunction and Oxidative Stress in Cellular Systems

Research into the cytotoxic effects of this compound has identified its potential to induce mitochondrial dysfunction and oxidative stress, key indicators of cellular damage. In vitro studies, primarily using the human neuroblastoma SH-SY5Y cell line, have been instrumental in elucidating these effects.

Prolonged exposure to 3-CMC has been shown to decrease cell viability by impairing mitochondrial function. nih.gov One study demonstrated that while a 24-hour incubation with 3-CMC did not significantly affect the viability of SH-SY5Y cells, extending the exposure to 72 hours led to a marked decline in viability at concentrations ranging from 50 to 300 μM. nih.gov The maximum effect observed was a 49% reduction in viability compared to the control group at a concentration of 300 μM. nih.gov This delayed toxicity suggests an indirect mechanism of action, potentially involving the generation of toxic metabolites that interfere with cellular processes. nih.gov The viability of the cells in these studies was assessed using the MTT assay, which measures the activity of mitochondrial dehydrogenases, thus directly linking the observed cytotoxicity to compromised mitochondrial function. nih.gov

Further evidence of cellular damage is the observed impact on cell membrane integrity. After 48 hours of incubation, 3-CMC was found to cause significant damage to cell membranes at concentrations of 100, 200, and 300 μM. nih.gov

While direct studies on 3-CMC-induced oxidative stress are limited, research on related synthetic cathinones provides strong correlative evidence. Compounds like 4-methylmethcathinone (4-MMC) and 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC) have been shown to produce oxidative stress, evidenced by increased levels of reactive oxygen species (ROS) and subsequent depletion of intracellular glutathione. researchgate.net Other cathinones, including butylone, pentylone, and MDPV, also exhibit dose-dependent neurotoxicity characterized by significant ROS production and decreased mitochondrial bioenergetics. nih.gov This pattern of activity across the synthetic cathinone class suggests that oxidative stress is a likely component of the toxicity mechanism of 3-CMC. researchgate.netnih.gov Mitochondrial dysfunction is a known consequence of oxidative stress, creating a feedback loop where initial damage leads to increased ROS production and further impairment of the electron transport chain. nih.gov

Table 1: Cytotoxic Effects of 3-CMC on SH-SY5Y Cells

| Exposure Time | Concentration (μM) | Effect on Mitochondrial Activity (% of Control) | Effect on Cell Membrane Damage (% of Positive Control) |

|---|---|---|---|

| 24 hours | Up to 300 | No significant effect | Not Assessed |

| 72 hours | 50 | Significant decrease | Not Assessed |

| 72 hours | 100 | Significant decrease | Not Assessed |

| 72 hours | 200 | Significant decrease | Not Assessed |

| 72 hours | 300 | ~51% (49% decrease) | Not Assessed |

| 48 hours | 100 | Not Assessed | Significant increase |

| 48 hours | 200 | Not Assessed | Significant increase |

| 48 hours | 300 | Not Assessed | ~21% |

Data sourced from Wojcieszak et al. (2020) nih.gov

Plasma Protein Binding Characteristics of this compound

The interaction of a compound with plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. Human Serum Albumin (HSA) is the most abundant plasma protein and plays a major role in the transport of many drugs. mdpi.com

Determination of Binding Degree with Human Serum Albumin (HSA)

Studies utilizing analytical methods such as equilibrium dialysis (ED) and ultrafiltration (UF), followed by gas chromatography–tandem mass spectrometry (GC-MS/MS), have determined the extent to which 3-CMC binds to HSA. nih.govnih.gov The results from these methods are highly consistent, indicating that 3-CMC binds strongly to plasma proteins. The degree of binding is approximately 80%. nih.govnih.gov Specifically, the equilibrium dialysis method showed a binding degree of 79.1%, while the ultrafiltration method yielded a result of 80.2%. nih.gov This high level of binding indicates that a substantial portion of 3-CMC in the bloodstream is bound to proteins, with a smaller fraction remaining free to interact with target sites. nih.gov

Table 2: Binding Degree of 3-CMC with Human Plasma Proteins

| Method | Binding Degree (%) |

|---|---|

| Equilibrium Dialysis (ED) | 79.1% |

| Ultrafiltration (UF) | 80.2% |

Data sourced from Holowinski et al. (2023) nih.gov

Elucidation of Binding Sites and Interaction Modes

Human serum albumin possesses several binding sites, with Sudlow sites I and II being the two primary locations for drug binding. nih.gov Sudlow site I, located in subdomain IIA, typically binds bulky heterocyclic compounds, while Sudlow site II, in subdomain IIIA, preferentially binds aromatic compounds. nih.gov

Through a combination of experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical approaches like molecular docking and molecular dynamics, the specific binding locations for 3-CMC on HSA have been identified. nih.govnih.gov These studies have concluded that Sudlow site II serves as the main binding center for 3-CMC. nih.govnih.gov Sudlow site I acts as a secondary, lower-affinity binding site. nih.govnih.gov

NMR spectroscopy, specifically using Saturation Transfer Difference (STD) and WaterLOGSY techniques, revealed that the entire 3-CMC molecule is embedded within the binding pockets of HSA. nih.gov The analysis showed that the aromatic protons and methyl protons of the 3-CMC molecule are in the closest contact with the amino acid residues of the protein, indicating that the aromatic moiety plays a crucial role in the binding interaction. nih.gov These advanced analytical and simulation methods provide a detailed view of the noncovalent association between 3-CMC and its primary transport protein in the blood. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-CMC |

| 4-Chloromethcathinone | 4-CMC |

| 3-chlorobenzoylecgonine | 3-CBC |

| 4-methylmethcathinone | 4-MMC, mephedrone |

| 3,4-dimethylmethcathinone | 3,4-DMMC |

| 3,4-Methylenedioxypyrovalerone | MDPV |

| Human Serum Albumin | HSA |

Computational Chemistry and in Silico Modeling of 3 Chloromethcathinone

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-CMC, docking simulations are primarily focused on its interaction with monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are the primary targets for synthetic cathinones. researchgate.netnih.gov

While specific molecular docking studies exclusively on 3-CMC with DAT, NET, and SERT are not extensively published, research on analogous synthetic cathinones provides a strong basis for predicting its binding modes. researchgate.netnih.gov Studies on a range of synthetic cathinones have identified key amino acid residues within the binding pockets of these transporters that are crucial for ligand interaction. For instance, in the human dopamine transporter (hDAT), residues such as Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326 are known to form the binding pocket. researchgate.net It is highly probable that 3-CMC, with its characteristic cathinone (B1664624) scaffold, engages with these same residues.

The docking pose of 3-CMC within the active site of these transporters is expected to be stabilized by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The phenyl ring of 3-CMC likely participates in hydrophobic interactions with aromatic residues in the binding pocket, while the ketone group and the secondary amine are potential sites for hydrogen bonding. The precise orientation and binding affinity will be influenced by the position of the chlorine atom on the phenyl ring. The meta-position of the chlorine in 3-CMC is known to influence its selectivity for DAT and NET over SERT compared to its para-substituted counterpart, 4-CMC. acs.org

A comparative molecular docking study of various cathinone analogs could yield a theoretical binding affinity, often expressed as a docking score or estimated binding energy (ΔG). This data can be used to rank the potency of different cathinones and predict their relative effects on the different monoamine transporters.

Table 1: Predicted Interacting Residues for 3-CMC at Monoamine Transporters (Hypothetical)

| Transporter | Key Interacting Residues (Predicted) | Type of Interaction |

| DAT | Phe76, Asp79, Val152, Tyr156, Phe320 | Hydrophobic, Hydrogen Bonding, Electrostatic |

| NET | Similar to DAT with some variations | Hydrophobic, Hydrogen Bonding, Electrostatic |

| SERT | Tyr95, Ile172, Phe335, Ser438 | Hydrophobic, Hydrogen Bonding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational changes that may occur over time. While specific MD simulation studies on 3-CMC are limited, research on other synthetic cathinones bound to monoamine transporters offers valuable insights. researchgate.netresearchgate.net

An MD simulation of a docked 3-CMC-transporter complex would typically be run for a duration of nanoseconds to microseconds. The stability of the binding pose is evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and key protein residues over the simulation time. A stable binding is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in its initial binding pocket. researchgate.net

MD simulations can also reveal important information about the conformational dynamics of both the ligand and the receptor upon binding. For instance, the binding of 3-CMC may induce conformational changes in the transporter protein, which are essential for its mechanism of action as either a reuptake inhibitor or a releasing agent. drexel.edubahargroup.org The flexibility of the 3-CMC molecule itself can also be analyzed to understand which conformations are most favorable for binding.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed for this purpose. scfbio-iitd.res.in These calculations can help to refine the understanding of the structure-activity relationships of 3-CMC and its analogs.

Table 2: Key Parameters Analyzed in a Hypothetical MD Simulation of 3-CMC with DAT

| Parameter | Description | Expected Outcome for a Stable Complex |

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose. | Low and stable fluctuation around an average value. |

| RMSF of Protein | Root-mean-square fluctuation of individual amino acid residues. | Higher fluctuations in loop regions, lower in the binding site. |

| Hydrogen Bond Analysis | Number and duration of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds with key residues. |

| Binding Free Energy (MM/GBSA) | Calculation of the free energy of binding. | A negative value indicating favorable binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 3-CMC. researchgate.net These calculations provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

By performing DFT calculations, it is possible to determine various molecular descriptors for 3-CMC, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of potential intermolecular interactions.

Atomic Charges: Calculation of partial charges on each atom of 3-CMC can help in understanding its interaction with polar residues in the receptor binding pocket.

These quantum chemical descriptors can be correlated with the biological activity of 3-CMC and its analogs. For example, a study on various synthetic cathinones used DFT to calculate descriptors like polarizability, electron affinity, and ionization potential to explain their biological activity trends. researchgate.net Such analyses can help in understanding the structure-activity relationships and in the design of new analogs with modified properties.

Table 3: Hypothetical Quantum Chemical Descriptors for 3-CMC Calculated using DFT

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability. |

| Dipole Moment | 3.5 D | Suggests moderate polarity. |

In Silico Prediction of Pharmacological Activity and Metabolic Fate

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, as well as their potential pharmacological and toxicological profiles. nih.govnih.gov For 3-CMC, these predictive models can provide valuable information that complements and guides experimental studies.

Pharmacological Activity Prediction:

The primary pharmacological activity of 3-CMC is its interaction with monoamine transporters. elifesciences.org In silico models, such as quantitative structure-activity relationship (QSAR) models, can be developed based on experimental data from a series of synthetic cathinones to predict the potency and selectivity of new analogs like 3-CMC at DAT, NET, and SERT. acs.org These models use molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) to establish a mathematical relationship between the chemical structure and biological activity.

Metabolic Fate Prediction:

Computational tools can predict the likely metabolic pathways of 3-CMC. researchgate.net Software programs can identify the most probable sites of metabolism on the molecule by considering the reactivity of different functional groups and the known metabolic reactions catalyzed by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) isoenzymes. For synthetic cathinones, common metabolic pathways include N-demethylation, reduction of the β-keto group, and hydroxylation of the aromatic ring. researchgate.netnih.gov

In silico predictions for 3-CMC would likely suggest the following metabolic transformations:

N-demethylation: Removal of the methyl group from the nitrogen atom.

Ketone reduction: Reduction of the carbonyl group to a hydroxyl group, leading to the formation of chloromethcathinone.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring.

These predictions can be compared with experimental data from in vitro metabolism studies using human liver microsomes or in vivo studies to validate and refine the computational models.

Table 4: Predicted ADME Properties for 3-CMC (Hypothetical)

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally. |

| Blood-Brain Barrier Penetration | High | Expected to readily enter the central nervous system. |

| CYP2D6 Inhibition | Moderate | Potential for drug-drug interactions. |

| Metabolic Stability | Moderate | Expected to be metabolized by the liver. |

Current Research Gaps and Future Directions in 3 Chloromethcathinone Research

Comprehensive Elucidation of Enantiomeric Pharmacological and Metabolic Profiles

A significant knowledge gap exists regarding the stereospecific properties of 3-CMC. The compound possesses a chiral center, meaning it exists as two enantiomers: (R)-3-CMC and (S)-3-CMC. who.inteuropa.eu Currently, 3-CMC available on the market is likely a racemic mixture of both enantiomers, primarily due to the high costs associated with chiral separation. who.intwikipedia.org

Information on the distinct pharmacological and metabolic profiles of the individual (R)- and (S)-enantiomers is notably limited. europa.eu This is a critical area for future investigation, as studies on other synthetic cathinones have demonstrated that enantiomers can differ significantly in their biological activities and effects. europa.eu It is plausible that one enantiomer of 3-CMC is more potent or has a different mechanism of action than the other. Research is needed to separate the enantiomers and characterize their individual interactions with monoamine transporters (dopamine, serotonin (B10506), and norepinephrine) and other potential pharmacological targets. Furthermore, understanding how each enantiomer is metabolized is crucial, as this could reveal differences in metabolic pathways, rates of clearance, and the formation of active metabolites.

Table 1: Research Focus for 3-CMC Enantiomers

| Research Area | (R)-3-CMC | (S)-3-CMC |

|---|---|---|

| Receptor Binding Affinity | Elucidate binding profiles at DAT, SERT, NET | Elucidate binding profiles at DAT, SERT, NET |

| Metabolic Pathways | Identify specific metabolic transformations | Identify specific metabolic transformations |

| Pharmacokinetic Profile | Determine absorption, distribution, and elimination rates | Determine absorption, distribution, and elimination rates |

| In Vivo Effects | Characterize behavioral and physiological effects in animal models | Characterize behavioral and physiological effects in animal models |

Further Characterization of the Bioactivity and Pharmacological Contributions of 3-Chloromethcathinone Metabolites

The metabolism of 3-CMC has not been extensively characterized, but preliminary studies have identified several key metabolites. who.intwikipedia.org The primary metabolic pathways are believed to involve the reduction of the ketone group and N-demethylation. wikipedia.orgresearchgate.net While metabolites such as dihydro-3-CMC, N-desmethyl-3-CMC, and N-desmethyl-dihydro-3-CMC have been identified, their bioactivity remains unknown. who.intwikipedia.orgnih.gov

Advanced Impurity Profiling Methodologies for Enhanced Forensic and Academic Characterization

The forensic analysis of 3-CMC presents challenges, particularly in distinguishing it from its positional isomers, 2-chloromethcathinone (2-CMC) and 4-chloromethcathinone (4-CMC). who.inteuropa.eu Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) may not be sufficient for definitive identification due to close retention times and similar mass spectra. who.inteuropa.eu

Future research should focus on developing and validating more advanced and robust analytical methods for the comprehensive impurity profiling of 3-CMC samples. This includes the identification and characterization of synthesis-related impurities and byproducts. For instance, 'iso-3-CMC' has been identified as a side product in seized samples, likely formed during the synthesis process. europa.eu A common synthesis route for 3-CMC starts with the α-bromination of 1-(3-chlorophenyl)propan-1-one, followed by a reaction with methylamine (B109427). who.int This process can lead to various impurities, including unreacted starting materials or byproducts from side reactions. Developing methodologies to create detailed impurity profiles would not only aid forensic laboratories in identifying the synthetic route used for illicit production but also provide academic researchers with a clearer understanding of the composition of materials used in pharmacological studies.

Table 2: Potential Impurities in 3-CMC Synthesis

| Impurity Type | Specific Example/Class | Likely Source |

|---|---|---|

| Isomeric Byproduct | iso-3-CMC | Side reaction in the bromination-amination pathway. europa.eu |

| Positional Isomers | 2-CMC, 4-CMC | Use of different starting materials (e.g., 2-chloropropiophenone). who.int |

| Unreacted Precursor | 1-(3-chlorophenyl)propan-1-one | Incomplete bromination reaction. |

| Unreacted Intermediate | 2-bromo-1-(3-chlorophenyl)propan-1-one | Incomplete amination reaction. who.int |

| Degradation Products | Dehydro-3-CMC | Instability of the parent compound in biological samples. who.int |

Development of Novel Research Models for In-Depth Pharmacokinetic and Pharmacodynamic Investigations

Current knowledge of the pharmacokinetic and pharmacodynamic properties of 3-CMC is sparse. europa.eu While some initial in vivo studies in mice have examined its effects on locomotor activity, there is a lack of comprehensive pharmacokinetic studies in animal models or humans. who.inteuropa.eunih.gov This limits the ability to understand how the drug is absorbed, distributed, metabolized, and excreted, and how these processes relate to its pharmacological effects over time.

The development and application of more sophisticated research models are imperative. This includes utilizing advanced animal models to conduct detailed pharmacokinetic studies and to explore a wider range of behavioral and physiological effects beyond simple locomotor activity. nih.gov For instance, a murine model has been used to study its metabolism via dried blood spot sampling, a technique that could be expanded upon. nih.gov Furthermore, there is a need for more extensive in vitro models, such as using rat brain synaptosomes, to further probe its mechanism of action at the molecular level. europa.eu These models would allow for a more detailed investigation of its properties as a monoamine transporter releasing agent and reuptake inhibitor. who.intwikipedia.org

Integration of In Vitro, In Vivo Animal, and Computational Findings for Holistic Mechanistic Understanding

The existing research on 3-CMC consists of a collection of disparate in vitro and limited in vivo animal studies. europa.eu In vitro data has shown that 3-CMC interacts with dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters, acting as a releasing agent. who.int In vivo studies in mice have confirmed its psychostimulant profile by demonstrating dose-dependent increases in locomotor activity. who.intnih.gov

Q & A

Q. What are the key structural features of 3-CMC, and how do they influence its pharmacological activity?

Methodological Answer: 3-CMC belongs to the substituted methcathinone class, characterized by a β-keto amphetamine backbone with a chlorine substituent at the 3-position of the phenyl ring. Its structural uniqueness compared to analogs like 4-CMC (chlorine at the 4-position) or non-chlorinated cathinones (e.g., mephedrone) lies in the steric and electronic effects of the chlorine atom, which alter receptor binding affinity and metabolic stability . To differentiate 3-CMC from structurally similar compounds, researchers should employ techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substituent positions.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight and fragmentation pattern analysis.

- Comparative in vitro receptor binding assays (e.g., dopamine/norepinephrine transporters) to assess functional differences .

Q. How can researchers design experiments to assess 3-CMC’s acute neurobehavioral effects in animal models?

Methodological Answer: A robust experimental design should include:

- Dose-response studies (e.g., 5–30 mg/kg, intraperitoneal administration in mice) to establish thresholds for locomotor stimulation or sedation.

- Behavioral assays :

- Open-field tests to quantify spontaneous locomotor activity and anxiety-like behaviors.

- Rotarod performance tests to evaluate motor coordination deficits.

- Thermoregulatory monitoring to assess hyperthermia, a common cathinone effect.

- Control groups : Compare with saline-treated animals and structurally related cathinones (e.g., 4-CMC) to isolate 3-CMC-specific effects. Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s) to address variability .

Q. What analytical techniques are validated for detecting 3-CMC in biological samples?

Methodological Answer: Validated methods include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity in blood/urine.

- Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to improve volatility.

- Immunoassays (limited due to cross-reactivity with other cathinones; confirmatory testing required).

Key validation parameters: Limit of detection (LOD ≤ 0.1 ng/mL), matrix effects, and recovery rates (≥80%). Reference standards should be cross-checked with synthetic routes described in primary literature .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on 3-CMC’s neurotoxicity across in vitro and in vivo models?

Methodological Answer: Contradictions arise from differences in:

- Model systems : In vitro studies using neuronal cell lines (e.g., SH-SY5Y) may underestimate metabolic activation pathways present in vivo.

- Dosing regimens : Acute vs. chronic exposure paradigms yield divergent outcomes (e.g., oxidative stress markers vs. apoptosis).